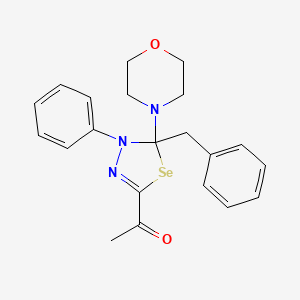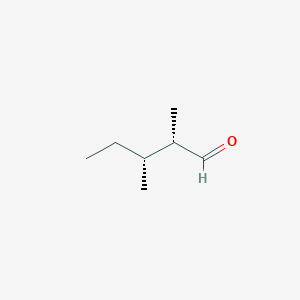
(2S,3R)-2,3-dimethylpentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2,3-Dimethylpentanal is an organic compound with the molecular formula C7H14O. It is a chiral aldehyde with two stereocenters, making it an interesting subject for stereochemical studies. The compound is known for its distinct structural configuration, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2,3-dimethylpentanal can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using chiral catalysts. Another method includes the use of stereoselective aldol reactions, where the stereochemistry is controlled by the choice of chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enantioselective synthesis using advanced catalytic systems. These methods ensure high yield and purity, which are crucial for its applications in various industries.
化学反应分析
Types of Reactions: (2S,3R)-2,3-Dimethylpentanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: (2S,3R)-2,3-Dimethylpentanoic acid.
Reduction: (2S,3R)-2,3-Dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S,3R)-2,3-Dimethylpentanal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (2S,3R)-2,3-dimethylpentanal involves its interaction with specific molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, which are key intermediates in many biochemical pathways. Additionally, its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules.
相似化合物的比较
- (2S,3R)-2,3-Dimethylpentanoic acid
- (2S,3R)-2,3-Dimethylpentanol
- (2S,3R)-3-Methylglutamate
Comparison: (2S,3R)-2,3-Dimethylpentanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. Its stereochemistry also makes it a valuable compound for studying chiral interactions and enantioselective synthesis.
属性
CAS 编号 |
1821723-09-4 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC 名称 |
(2S,3R)-2,3-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |
InChI 键 |
BOHKXQAJUVXBDQ-RNFRBKRXSA-N |
手性 SMILES |
CC[C@@H](C)[C@H](C)C=O |
规范 SMILES |
CCC(C)C(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



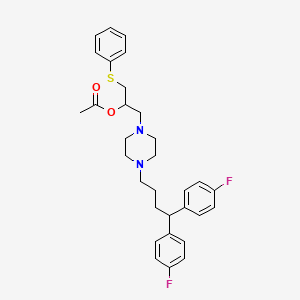
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
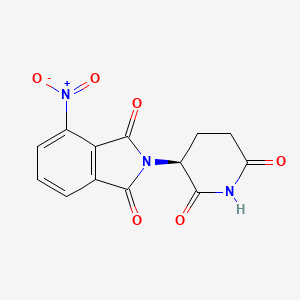
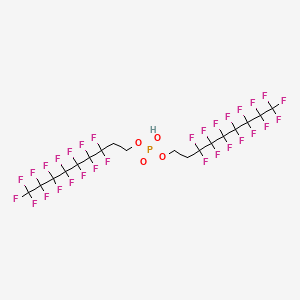
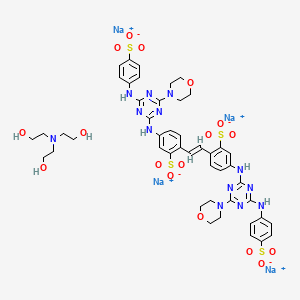

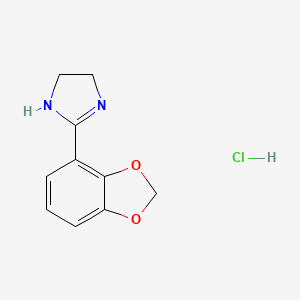
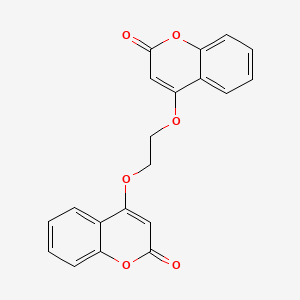
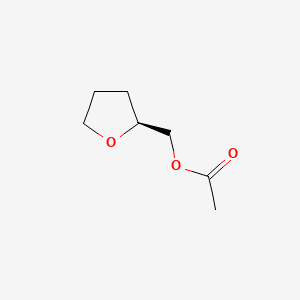
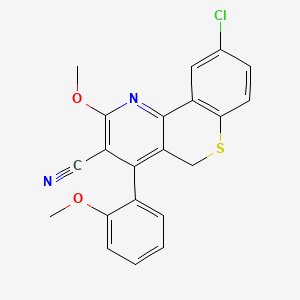
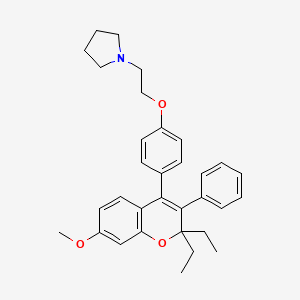
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
